(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-18-7-5-15(11-19(18)26-2)6-8-21(24)23-13-16-10-17(14-22-12-16)20-4-3-9-27-20/h3-12,14H,13H2,1-2H3,(H,23,24)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASTYETVAWBXSE-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a synthetic organic compound with significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological properties, including structural characteristics, pharmacological effects, and relevant research findings.
Structural Overview
The compound features a complex structure that includes:
- Acrylamide Backbone : Suggesting potential reactivity and biological activity.
- Dimethoxyphenyl Group : Known for various pharmacological effects.
- Thiophene-Pyridine Moiety : Contributes to its unique biological profile.
Table 1: Structural Features and Biological Activity Comparison
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Acrylamide + Dimethoxy + Thiophene-Pyridine | Anticancer, Antimicrobial | Multi-functional |
| N-(4-methoxyphenyl)acrylamide | Acrylamide + Methoxy | Moderate Anticancer | Simpler structure |
| 5-(thiophen-2-yl)pyridine derivatives | Pyridine + Thiophene | Diverse bioactivities | Focused on heterocycles |
| 3-(dimethoxyphenyl)acrylamides | Acrylamide + Dimethoxy | Variable | Lacks heterocycles |
This comparison illustrates how unique structural features contribute to distinct biological activities across similar compounds.
Biological Activity
The biological activity of this compound is largely inferred from its structural characteristics and the behavior of related compounds. Key areas of interest include:
1. Anticancer Activity
Research indicates that compounds with acrylamide structures often exhibit anticancer properties. The presence of the dimethoxyphenyl group and the thiophene-pyridine moiety may enhance these effects through various mechanisms, including:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cancer cell growth by interfering with DNA synthesis and repair mechanisms.
- Induction of Apoptosis : Some studies suggest that these types of compounds can trigger programmed cell death in cancerous cells.
2. Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various pathogens. Studies on related thiophene and pyridine derivatives indicate:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have exhibited low MIC values against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial efficacy.
- Biofilm Inhibition : Certain derivatives have shown the ability to inhibit biofilm formation, which is crucial in treating persistent infections.
Case Studies and Research Findings
- A study on thiazol-4-one/thiophene-bearing pyrazole derivatives found significant antimicrobial activity against multiple pathogens, with MIC values as low as 0.22 μg/mL for some derivatives . This highlights the potential for similar compounds to exhibit strong antimicrobial properties.
- Research on pyridopyrimidine derivatives indicated that these compounds target dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis. Inhibition of DHFR leads to reduced cell proliferation in cancer cells . Given the structural similarities, this compound may exhibit comparable mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The acrylamide scaffold allows extensive structural diversification, which directly influences physicochemical properties and target affinity. Key analogues and their distinguishing features include:
Key Observations :
- Methoxy vs.
- Heteroaromatic Moieties : Thiophene (target compound) and pyridine (Compound 12s ) contribute to target binding via aromatic interactions, critical for kinase inhibition.
- Linker Flexibility : Rigid acrylamide cores (as in the target compound) are superior to flexible ether linkers (e.g., derivatives 36–37 ), which showed reduced potency due to poor alignment with hydrophobic binding pockets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
-
Step 1 : Coupling of 3,4-dimethoxyphenylacrylic acid with (5-(thiophen-2-yl)pyridin-3-yl)methylamine using coupling agents like EDCI in DMF under ice-cooled conditions .
-
Step 2 : Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) to isolate the (E)-isomer. Yields are influenced by solvent polarity and reaction time .
-
Critical Parameters :
-
Temperature control (0–5°C for exothermic coupling).
-
Solvent selection (polar aprotic solvents enhance reactivity).
-
Use of TLC/HPLC to monitor reaction progress .
Table 1 : Representative Synthesis Conditions
Step Reagents/Conditions Yield Reference 1 EDCI, DMF, 0°C, 12h 45–60% 2 Ethyl acetate/petroleum ether (1:3) 90%+
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), acrylamide protons (δ 6.2–7.8 ppm), and thiophene/pyridine aromatic signals .
- HR-ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 423.15) .
- HPLC : Assess purity (>95%) using C18 columns with methanol/water gradients .
- Data Interpretation : Coupling constants (J = 15–16 Hz for trans-alkene) distinguish (E)-isomers from (Z)-configurations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for this compound?
- Methodology :
- Substituent Variation : Compare analogs with altered methoxy groups (e.g., 3,4,5-trimethoxyphenyl) or pyridine/thiophene replacements to assess potency shifts .
- Biological Assays : Test inhibition of cancer cell lines (e.g., IC₅₀ in MCF-7) or enzyme targets (e.g., acetylcholinesterase) using dose-response curves .
- Case Study : Replacing thiophene with furan reduces activity by 30%, highlighting π-π stacking importance .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Key interactions: Methoxy groups with hydrophobic pockets; acrylamide carbonyl forms hydrogen bonds .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- Validation : Correlate computational binding scores (Kd predictions) with experimental IC₅₀ values .
Q. How to resolve contradictions in reported biological activities of acrylamide derivatives?
- Analysis Framework :
- Contextual Factors : Compare assay conditions (e.g., cell line specificity, serum concentration). Neurotoxicity in SH-SY5Y cells may not translate to anticancer activity in HeLa .
- Structural Nuances : Nitro vs. methoxy substituents alter electron density, affecting redox properties and toxicity profiles .
- Example : A 4-nitrophenyl analog shows antioxidant activity (EC₅₀ = 12 µM) but cytotoxicity at higher doses (>50 µM), requiring dose optimization .
Experimental Design & Safety
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acrylamide dust .
- Waste Disposal : Collect residues in sealed containers for incineration at >800°C to prevent environmental release .
Q. How to design stability studies for long-term storage?
- Protocol :
- Conditions : Store at -20°C in amber vials under argon. Assess degradation via HPLC every 3 months .
- Degradation Markers : Hydrolysis of acrylamide to acrylic acid (retention time shift from 12.5 to 9.8 min) .
Data Analysis & Reporting
Q. What statistical methods validate reproducibility in biological assays?
- Tools :
- ANOVA : Compare triplicate data (p < 0.05 significance threshold) .
- Grubbs’ Test : Identify outliers in dose-response datasets .
- Reporting Standards : Include SEM (e.g., IC₅₀ = 8.2 ± 0.3 µM) and R² values for linear regressions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
